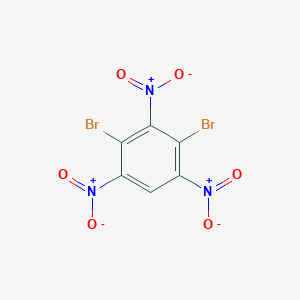

1,3-Dibromo-2,4,6-trinitrobenzene

概要

説明

1,3-Dibromo-2,4,6-trinitrobenzene is a chemical compound known for its unique structural properties and applications in various fields. It is a two-dimensional charge transfer hyperpolarizable chromophore, which means it has the ability to transfer charge across its structure, making it useful in various optical and electronic applications .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2,4,6-trinitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. The typical synthetic route involves the following steps:

Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron bromide to form 1,3-dibromobenzene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

化学反応の分析

1,3-Dibromo-2,4,6-trinitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Optical Materials

DBTNB's hyperpolarizability allows it to be utilized in the development of nonlinear optical materials. It exhibits a strong Second Harmonic Generation (SHG) signal at 1.06 μm, which is crucial for photonic applications. The perfect polar alignment of its crystalline structure enhances its effectiveness in this domain .

| Property | Value |

|---|---|

| SHG Signal Wavelength | 1.06 μm |

| Crystalline Structure | Non-centrosymmetric |

| Hyperpolarizability | High |

Electronic Devices

The charge transfer properties of DBTNB make it a valuable component in the fabrication of organic semiconductors and sensors. Its ability to facilitate charge transfer allows for improved performance in electronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic cells .

| Application | Details |

|---|---|

| Organic Semiconductors | Enhanced charge mobility |

| Sensors | Improved sensitivity |

Chemical Synthesis

DBTNB serves as an intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry. Its bromine and nitro groups provide reactive sites for further chemical modifications, making it a versatile building block in organic synthesis .

Case Study 1: Nonlinear Optical Applications

A study demonstrated that DBTNB's crystalline form exhibits enhanced SHG properties due to its structural alignment. Researchers successfully integrated DBTNB into photonic devices, leading to significant improvements in performance metrics compared to traditional materials .

Case Study 2: Organic Electronics

In another investigation, DBTNB was incorporated into organic photovoltaic devices. The results indicated that devices utilizing DBTNB showed a higher power conversion efficiency compared to those made with conventional materials, highlighting its potential in renewable energy technologies .

作用機序

The mechanism of action of 1,3-dibromo-2,4,6-trinitrobenzene involves its ability to undergo charge transfer interactions. The presence of electron-withdrawing nitro groups and electron-donating bromine atoms creates a dipole moment, facilitating charge transfer across the molecule. This property is exploited in various applications, particularly in the development of optical and electronic materials .

類似化合物との比較

1,3-Dibromo-2,4,6-trinitrobenzene can be compared with other similar compounds such as:

1,3,5-Triamino-2,4,6-trinitrobenzene: Known for its stability and use in energetic materials.

Hexanitrobenzene: Another highly energetic compound with different applications in explosives and propellants

The uniqueness of this compound lies in its combination of bromine and nitro groups, which imparts distinct charge transfer properties not commonly found in other similar compounds.

生物活性

1,3-Dibromo-2,4,6-trinitrobenzene (DBTNB) is a nitroaromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and material sciences. This article provides a detailed overview of the biological activity of DBTNB, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C₆HBr₂N₃O₆

- Molecular Weight : 370.897 g/mol

- Density : 2.357 g/cm³

- Boiling Point : 283.1 °C

- Flash Point : 125 °C

Biological Activity Overview

DBTNB has been studied for its various biological activities, particularly its toxicity and potential therapeutic effects. The following sections summarize key findings from research studies.

Toxicity Studies

- Acute Toxicity : DBTNB exhibits significant acute toxicity in various biological models. In animal studies, exposure to DBTNB has resulted in substantial lethality at certain doses. The compound's mechanism of toxicity is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells .

- Chronic Toxicity : Long-term exposure to DBTNB has been linked to chronic health effects, including carcinogenicity. Studies have indicated that nitroaromatic compounds can induce mutations and promote tumorigenesis in laboratory animals .

Antimicrobial Activity

DBTNB has shown promising antimicrobial properties against a range of pathogens. In vitro studies indicate that it is effective against both Gram-positive and Gram-negative bacteria:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that DBTNB could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .

Case Studies

- Case Study on Environmental Impact : A study conducted on the environmental persistence of DBTNB revealed that it can accumulate in aquatic systems, posing risks to aquatic life. The compound was found to disrupt endocrine functions in fish, leading to reproductive abnormalities .

- Pharmacological Research : In a pharmacological context, DBTNB derivatives have been synthesized and evaluated for their anti-cancer properties. One study found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

The biological activity of DBTNB is influenced by several mechanisms:

- Oxidative Stress Induction : DBTNB can induce oxidative stress through the generation of ROS, leading to cellular damage and apoptosis.

- DNA Interaction : Nitroaromatic compounds like DBTNB have been shown to intercalate into DNA strands, potentially causing mutations and contributing to carcinogenesis.

- Enzyme Inhibition : Some studies suggest that DBTNB may inhibit specific enzymes involved in detoxification pathways, further exacerbating its toxic effects .

特性

IUPAC Name |

2,4-dibromo-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2N3O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHRTSHMOCVSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407735 | |

| Record name | 1,3-DIBROMO-2,4,6-TRINITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13506-78-0 | |

| Record name | 1,3-DIBROMO-2,4,6-TRINITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,3-Dibromo-2,4,6-trinitrobenzene significant in materials science?

A: this compound exhibits interesting optical properties due to its structure. This compound crystallizes in a non-centrosymmetric pattern with perfect polar alignment of its molecules []. This unique arrangement is highly desirable for non-linear optical applications, as it results in a strong Second Harmonic Generation (SHG) signal at 1.06 microns []. This property makes this compound a potential candidate for use in optical devices and materials.

Q2: How is this compound synthesized?

A: A one-step synthesis method using readily available materials was developed to produce this compound. This method involves reacting meta-dibromobenzene with potassium nitrate in 30% oleum at elevated temperatures (125-130°C) for several hours []. This approach offers a simpler and more efficient alternative to previous multi-step synthesis routes.

Q3: Are there any byproducts formed during the synthesis of this compound, and how are they separated?

A: Yes, a significant byproduct formed during the synthesis is 1,2,3-tribromo-4,6-dinitrobenzene []. This byproduct can be separated from the desired this compound using chromatographic techniques [].

Q4: What are the applications of this compound in chemical synthesis?

A: this compound serves as a valuable precursor in the synthesis of other important compounds. For instance, it can be used to synthesize 2,2',2'',4,4',4'',6,6',6''-nonanitroterphenyl (NONA), a heat-resistant explosive []. This synthesis also yields 2,2',4,4',6,6'-hexanitrobiphenyl (HNB) as a secondary product. Thin-layer chromatography and fractional crystallization techniques are employed to effectively separate and purify these compounds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。